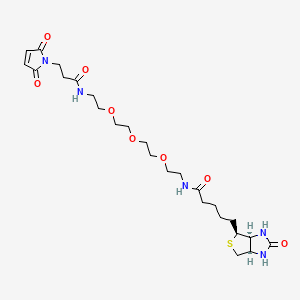
生物素-PEG3-马来酰亚胺
描述
Biotin-PEG3-Mal, also known as Biotin-PEG3-Maleimide, is a biotinylated polyethylene glycol (PEG) derivative. This compound is widely used in biochemical and biotechnological applications due to its ability to introduce biotin moieties onto proteins, peptides, and other thiol-containing molecules. The maleimide group in Biotin-PEG3-Mal reacts specifically with reduced thiols to form stable thioether bonds, making it a valuable tool for biotinylation processes .
科学研究应用
Biotin-PEG3-Mal has a wide range of applications in scientific research, including:
生化分析
Biochemical Properties
Biotin-PEG3-Mal plays a significant role in biochemical reactions, particularly in the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Biotin-PEG3-Mal, as a linker, connects these two ligands, enabling the formation of the PROTAC molecule .
Cellular Effects
The cellular effects of Biotin-PEG3-Mal are primarily related to its role in the formation of PROTACs . As a part of PROTACs, Biotin-PEG3-Mal contributes to the selective degradation of target proteins within cells . This process can influence various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
Biotin-PEG3-Mal is synthesized through a series of chemical reactions involving the conjugation of biotin to a PEG spacer arm, followed by the introduction of a maleimide group. The process typically involves the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Conjugation to PEG: The activated biotin is then conjugated to a PEG spacer arm, forming biotin-PEG.
Introduction of Maleimide: Finally, the maleimide group is introduced to the biotin-PEG compound through a reaction with maleic anhydride or a similar reagent
Industrial Production Methods
Industrial production of Biotin-PEG3-Mal follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product. The use of automated synthesis equipment and purification techniques such as chromatography is common in industrial settings .
化学反应分析
Types of Reactions
Biotin-PEG3-Mal primarily undergoes Michael addition reactions, where the maleimide group reacts with thiol groups to form stable thioether bonds. This reaction is highly specific and efficient under mild conditions (pH 6.5-7.5) .
Common Reagents and Conditions
Reagents: Reduced thiols (e.g., cysteine-containing peptides, proteins), maleic anhydride, N-hydroxysuccinimide (NHS).
Conditions: Mild aqueous conditions, pH 6.5-7.5, room temperature
Major Products
The major product formed from the reaction of Biotin-PEG3-Mal with thiol-containing molecules is a biotinylated molecule with a stable thioether linkage. This product retains the biological activity of the original molecule while introducing a biotin moiety for further applications .
作用机制
Biotin-PEG3-Mal exerts its effects through the specific reaction of its maleimide group with thiol groups on target molecules. This reaction forms a stable thioether bond, effectively biotinylating the target molecule. The biotin moiety introduced by Biotin-PEG3-Mal enables specific recognition and binding to avidin or streptavidin, facilitating detection, purification, and other downstream applications .
相似化合物的比较
Biotin-PEG3-Mal is unique due to its combination of a biotin moiety, a PEG spacer, and a maleimide group. This combination offers several advantages, including improved solubility, reduced aggregation, and specific reactivity with thiol groups. Similar compounds include:
Biotin-PEG2-Mal: Shorter PEG spacer, potentially less flexible.
Biotin-PEG4-Mal: Longer PEG spacer, offering greater flexibility but potentially more steric hindrance.
Biotin-NHS: Lacks the maleimide group, reacts with amines instead of thiols.
Biotin-PEG3-Mal stands out due to its balanced PEG spacer length, providing optimal solubility and flexibility while maintaining specific reactivity with thiol groups .
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N5O8S/c31-20(4-2-1-3-19-24-18(17-39-19)28-25(35)29-24)26-8-11-36-13-15-38-16-14-37-12-9-27-21(32)7-10-30-22(33)5-6-23(30)34/h5-6,18-19,24H,1-4,7-17H2,(H,26,31)(H,27,32)(H2,28,29,35)/t18-,19-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIQQRWDJZNBFW-JXQFQVJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

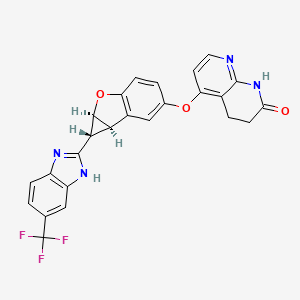
![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)
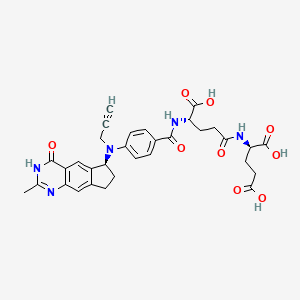
![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)
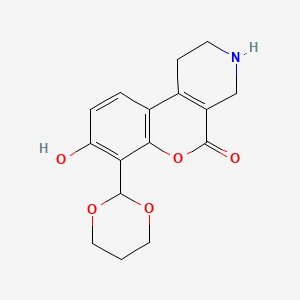

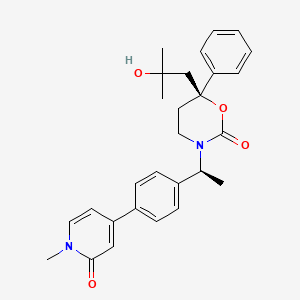
![4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride](/img/structure/B606074.png)
